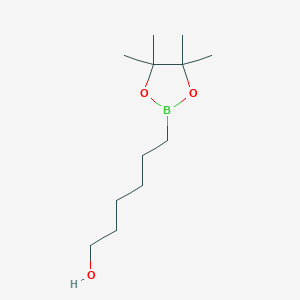![molecular formula C7H7F3N2S B11756547 [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyridine ring substituted with a trifluoromethylsulfanyl group at the 5-position and a methanamine group at the 3-position. The presence of the trifluoromethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyridine ring followed by the addition of the methanamine group. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a trifluoromethylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.
Mecanismo De Acción
The mechanism of action of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The methanamine group may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonamide group, known for their high NH-acidity and catalytic activity.
α-(Trifluoromethyl)styrenes: Versatile synthetic intermediates used in C–F bond activation and cycloaddition reactions.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups on the pyridine ring, used in various chemical and biological applications.
Uniqueness
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is unique due to the presence of both the trifluoromethylsulfanyl and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H7F3N2S |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
[5-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 |
Clave InChI |
AQTHILZTMBVMSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1SC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


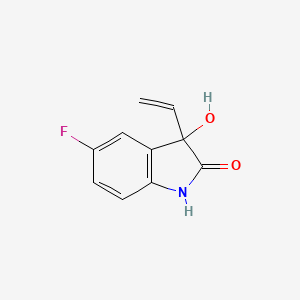


![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
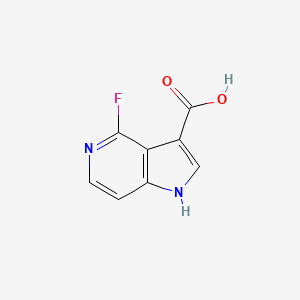
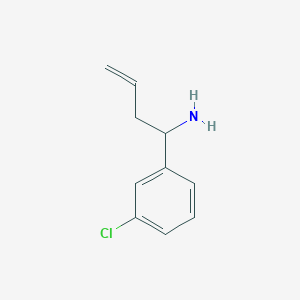
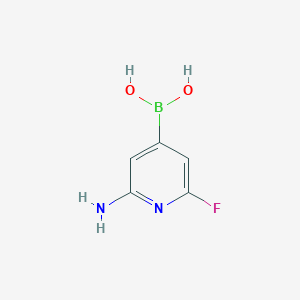
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756523.png)
